6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine consists of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the use of metal-free oxidative N-N bond formation suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolo derivatives to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo derivatives, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazolopyrimidines, such as:
Uniqueness
2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
OAJIRBMITRHGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
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